molecular formula C10H12FN5O4 B1672870 Fludarabine CAS No. 21679-14-1

Fludarabine

Cat. No. B1672870
CAS RN: 21679-14-1
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-FJFJXFQQSA-N
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Description

Fludarabine is a purine analog antimetabolite that inhibits DNA synthesis . It is used to treat a type of cancer of the white blood cells called B-cell chronic lymphocytic leukemia (CLL) . It is also used to treat lymphoma and leukemia .


Synthesis Analysis

Fludarabine is a purine (adenine) nucleoside analogue that is converted first to 9-β-D-arabino-furanosyl-2-fluoradenine (F-ara-A) and then into the active metabolite F-ara-A triphosphate (F-ara-ATP), which interrupts DNA and RNA synthesis . A synthesis method of fludarabine is described in a patent .


Molecular Structure Analysis

The molecular formula of Fludarabine is C10H12FN5O4 . The average molecular weight is 285.235 .


Chemical Reactions Analysis

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .


Physical And Chemical Properties Analysis

The bioavailability of Fludarabine is 55% following oral administration . The average molecular weight is 285.235 .

Scientific Research Applications

Efficacy in Lymphoproliferative Disorders

Fludarabine has shown promise in treating lymphoproliferative disorders, particularly in cases of low-grade non-Hodgkin's lymphoma (LG-NHL) and chronic lymphocytic leukemia (CLL). Studies have documented its significant activity, both as a first-line treatment and in recurrent cases, leading to partial and complete responses in a considerable number of patients. Its role needs further evaluation in managing these diseases, considering its notable activity even in pretreated and untreated patients (Zinzani et al., 1993).

Combination Therapies

Fludarabine's effectiveness is also observed when used in combination with other chemotherapeutic agents. For instance, the combination of Fludarabine, mitoxantrone, and prednisone (FMP) has shown efficacy in inducing good remission rates with moderate side effects in patients with recurrent LG-NHL, confirming the potential of Fludarabine-containing regimens in such conditions (Zinzani, Bendandi, & Tura, 1995).

Impact on Cellular Mechanisms

Fludarabine induces apoptosis and activation in human endothelial and epithelial cells, suggesting a broader impact beyond its antileukemic effects. Its ability to damage target tissues of transplantation-related complications and stimulate allogeneic immune responses underscores the need for careful consideration of its proinflammatory activation potential (Eissner et al., 2002).

Potential Risks

The use of Fludarabine is associated with risks such as poor stem cell harvest and the development of treatment-related myelodysplastic syndrome and acute myeloid leukemia (t-MDS/AML) in patients with follicular lymphoma after autologous hematopoietic cell transplantation. A cumulative dose of Fludarabine >150 mg/m^2 increases the risk for poor stem cell harvests, and any exposure raises the risk of t-MDS/AML, especially at doses >500 mg/m^2 (Waterman et al., 2012).

Safety And Hazards

Fludarabine is associated with profound lymphopenia, and as a consequence, increases the risk of opportunistic infections . It causes serious eye irritation, is suspected of causing genetic defects, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4039657
Record name Fludarabine
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Molecular Weight

285.23 g/mol
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Solubility

Sparingly sol water, org solvents
Record name Fludarabine
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Mechanism of Action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase and DNA primase, thus inhibiting DNA synthesis. The mechanism of action of this antimetabolite is not completely characterized and may be multi-faceted., Fluorinated adenine analog causes inhibition of DNA synthesis by inhibiting ribonucleotide reductase & DNA polymerase., Fludarabine is a purine antimetabolite. Activity occurs as the result of activation to 2-fluoro-ara-ATP and includes inhibition of DNA synthesis (primarily in the S-phase of cell division by inhibition of ribonucleotide reductase and the DNA polymerases. It is also postulated that fludarabine interferes with RNA by decreased incorporation of uridine and leucine into RNA and protein, respectively. Fludarabine is also active against non-proliferating cells., This review establishes the pharmacokinetic characteristics of the major nucleoside analogs with cytotoxic activity. Cytarabine, pentostatin, fludarabine, cladribine & gemcitabine are all prodrugs whose plasma pharmacokinetics do not fully reflect their therapeutic activity; after cellular uptake, these compounds undergo phosphorylation by deoxycytidine kinase before their incorporation into DNA results in cell death. Cytarabine is principally active in the S phase of the cell cycle & is most toxic to replicating cells, whereas pentostatin, fludarabine & cladribine are incorporated into DNA during the process in which strand breaks are repaired & are therefore cytotoxic to slowly replicating cells (although the action of pentostatin results from its inhibition of adenosine deaminase). Gemcitabine is unusual in being highly metabolized in solid tumor cells. The cytotoxic activity of pentostatin, fludarabine and cladribine against the clonal cells of lymphoproliferative disorders is accompanied by damage to normal lymphoid cells, which results in significant & long-lasting immunosuppression. Useful interactions between nucleoside analogs have been defined. Cells that are primed by exposure to fludarabine or cladribine exhibit enhanced accumulation of cytarabine triphosphate (the cytotoxic nucleotide of cytarabine) & an improved therapeutic effect against acute myeloid leukemia & chronic lymphocytic leukemia can be achieved by clinical schedules that exploit this effect. Combinations of alkylating agents & fludarabine or cladribine are also synergistic in producing significantly enhanced activity against refractory lymphoid malignancies, but at the cost of increased hematological toxicity. Developments in the clinical admin of gemcitabine are concentrating on efforts to extend the duration of exposure to the drug as a means of counteracting its rapid catabolism in the circulation. Future developments with this group of agents will further explore the use of fludarabine-based combination therapies to produce a transient period of myelosuppression & immunosuppression that is sufficient to permit the engraftment of allogeneic hemopoietic stem cells & also exploit the immunological benefits of graft-versus-tumor reactions. In addition, the clinical spectrum of activity of gemcitabine is also being extended by combining the drug with other active chemotherapeutic agents, such as cisplatin, & by early studies of its role as a radiosensitiser.
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Product Name

Fludarabine

Color/Form

Crystals

CAS RN

21679-14-1
Record name Fludarabine
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Melting Point

260 °C
Record name Fludarabine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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